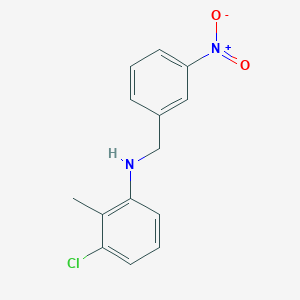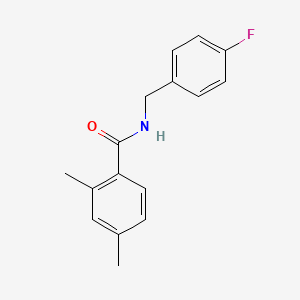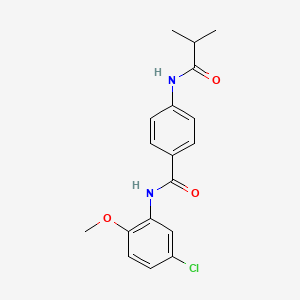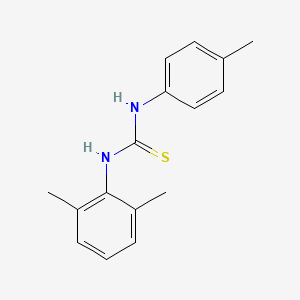
(3-chloro-2-methylphenyl)(3-nitrobenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-2-methylphenyl)(3-nitrobenzyl)amine, also known as CNB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzylamine and has been synthesized using various methods. CNB has been found to have potential applications in the field of medicinal chemistry due to its pharmacological properties.
Mécanisme D'action
The mechanism of action of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine is not fully understood. However, it has been suggested that (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine inhibits the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has also been found to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
(3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has been found to have both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has also been found to inhibit the growth of biofilms, which are responsible for the colonization of bacteria on surfaces. In addition, (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has also been found to have low toxicity, making it a potential candidate for drug development. However, the synthesis of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine is a multistep process that requires careful optimization of reaction conditions, which may limit its use in large-scale production.
Orientations Futures
There are several future directions for the research of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine. One of the directions is to investigate the potential of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine as a drug candidate for the treatment of cancer, fungal, and bacterial infections. Another direction is to study the mechanism of action of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine in more detail to better understand its pharmacological properties. Furthermore, the synthesis of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine can be optimized to increase the yield of the desired product, making it more feasible for large-scale production.
Conclusion:
In conclusion, (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine is a chemical compound that has potential applications in medicinal chemistry. It has been found to have anticancer, antifungal, and antibacterial properties and exhibits low toxicity. The synthesis of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine is a multistep process that requires careful optimization of reaction conditions. Future research directions include investigating the potential of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine as a drug candidate and optimizing its synthesis for large-scale production.
Méthodes De Synthèse
(3-chloro-2-methylphenyl)(3-nitrobenzyl)amine can be synthesized using various methods, such as the reaction between 3-chloro-2-methylphenylamine and 3-nitrobenzyl chloride in the presence of a base. Another method involves the reaction between 3-chloro-2-methylphenylamine and 3-nitrobenzaldehyde in the presence of a reducing agent. The synthesis of (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
(3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anticancer, antifungal, and antibacterial properties. (3-chloro-2-methylphenyl)(3-nitrobenzyl)amine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. It has also been found to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[(3-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-10-13(15)6-3-7-14(10)16-9-11-4-2-5-12(8-11)17(18)19/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPPIIAAASEFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5454341 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

![1-benzyl-4-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B5728107.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)



![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)
![4-benzyl-1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5728160.png)
![5-amino-2-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B5728162.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)